molecular formula C12H18NO5P B13437771 O-(Ethoxymethylphosphinyl)-L-tyrosin

O-(Ethoxymethylphosphinyl)-L-tyrosin

Cat. No.: B13437771
M. Wt: 287.25 g/mol
InChI Key: NANQCSKLSQVZTQ-IFGYVTRGSA-N
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Description

O-(Ethoxymethylphosphinyl)-L-tyrosin is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(Ethoxymethylphosphinyl)-L-tyrosin typically involves the reaction of L-tyrosine with ethoxymethylphosphine. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to increase yield and reduce production costs. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

O-(Ethoxymethylphosphinyl)-L-tyrosin can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

O-(Ethoxymethylphosphinyl)-L-tyrosin has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used to study enzyme mechanisms and protein interactions.

    Industry: this compound is used in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of O-(Ethoxymethylphosphinyl)-L-tyrosin involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, which can lead to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • O-(Methylphosphinyl)-L-tyrosin
  • O-(Ethylphosphinyl)-L-tyrosin
  • O-(Propylphosphinyl)-L-tyrosin

Uniqueness

O-(Ethoxymethylphosphinyl)-L-tyrosin is unique due to its specific ethoxymethyl group, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C12H18NO5P

Molecular Weight

287.25 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[ethoxy(methyl)phosphoryl]oxyphenyl]propanoic acid

InChI

InChI=1S/C12H18NO5P/c1-3-17-19(2,16)18-10-6-4-9(5-7-10)8-11(13)12(14)15/h4-7,11H,3,8,13H2,1-2H3,(H,14,15)/t11-,19?/m0/s1

InChI Key

NANQCSKLSQVZTQ-IFGYVTRGSA-N

Isomeric SMILES

CCOP(=O)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CCOP(=O)(C)OC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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